molecular formula C7H14ClF6N2P B122838 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate CAS No. 291756-76-8

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

Cat. No. B122838
M. Wt: 306.62 g/mol
InChI Key: PIUHAULDXSPPQV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound that falls under the category of vinamidinium salts. These salts are heterocyclic compounds that have been studied for various applications, including their potential use as Cox-2 inhibitors, which are relevant in the context of anti-inflammatory drugs like etoricoxib. The hexafluorophosphate salt form of this compound is of particular interest due to its structural properties and reactivity .

Synthesis Analysis

The synthesis of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the use of chloroacetyl chloride, dimethylformamide, phosphorus oxychloride, and hexafluorophosphoric acid. The process appears to be a multistep reaction that likely involves the formation of an intermediate that is then transformed into the final hexafluorophosphate salt. The synthesis of related compounds, such as 1,3-bis(dimethylamino)trimethinium perchlorate, tetrafluoroborate, and hexafluorophosphate, has been described using formylation of ethyl vinyl ether followed by treatment with various acids to yield the respective salts .

Molecular Structure Analysis

The molecular structure of related compounds, such as [C(NMe2)3]+F-*6CH2Cl2, has been determined, showing a fluoride anion octahedrally coordinated by six methylene chloride molecules via hydrogen bridges. This provides insight into the potential geometry and coordination environment of the hexafluorophosphate anion in 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, although the exact structure of this compound is not detailed in the provided papers .

Chemical Reactions Analysis

The reactivity of similar compounds, such as 1,3-bis(dimethylamino)trimethinium perchlorate, has been explored. For instance, its reaction with 3-substituted prop-2-ynals in the presence of ZnBr2 and acetic anhydride leads to the formation of 1-substituted 2,4,6-triformylbenzenes. This indicates that the trimethinium core can participate in reactions with alkynes to yield aromatic compounds, although the yields are described as low to moderate. This suggests that the 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate could also engage in similar chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate are not explicitly detailed in the provided papers, the properties of related compounds can offer some insights. For example, the molecular structure analysis of [C(NMe2)3]+F-*6CH2Cl2 suggests strong hydrogen bonding potential, which could influence the solubility and stability of the compound. The synthesis methods described for related trimethinium salts imply that these compounds can be obtained in high yield under the right conditions, which is beneficial for their practical application .

Scientific Research Applications

Preparation and Synthesis

  • Vinamidinium Salts Production: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is used in the preparation of vinamidinium salts. These salts are significant in the synthesis of heterocyclic compounds, acting as a key component in the formation of these complex structures (Davies, Marcoux, & Taylor, 2003).

Intermediate in Pharmaceutical Synthesis

  • Key Intermediate in Etoricoxib Synthesis: It serves as a crucial intermediate in the manufacturing process of Etoricoxib, a selective COX-2 inhibitor. Its formation from a mixture of chloroacetic acid and POCl3 in DMF is closely monitored to ensure the effective production of Etoricoxib (Palucki, Lin, & Sun, 2005).

Synthesis of Zwitterionic and Benzimidazole Derivatives

  • Zwitterionic Pyridinium-cyanopropenides: The compound is used in synthesizing new zwitterionic derivatives. These derivatives are synthesized from various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, showcasing its versatility in creating complex molecular structures (Samani & Mehranpour, 2022).
  • Benzimidazole Derivatives Synthesis: It also plays a role in the synthesis of novel benzimidazole derivatives. These derivatives are produced by reacting 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole, indicating its importance in creating specialized chemical compounds (Mehranpour & Zahiri, 2014).

Miscellaneous Applications

  • Synthesis of Silicates and Silane Compounds: It is involved in the synthesis of silicates and silane compounds, demonstrating its utility in the field of inorganic chemistry and material science. This includes the formation of hexacoordinate silicon complexes and bis(N-lithiumtrimethylsilylamino)bis(dimethylamino)silanes (Kalikhman et al., 2000); (Engering, Peters, & Jansen, 2002).

Safety And Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary statements include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs . It should be used in a well-ventilated area .

properties

IUPAC Name

[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUHAULDXSPPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

CAS RN

249561-98-6, 291756-76-8
Record name Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-N-methyl-, hexafluorophosphate(1-) (1:1)
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Record name (2Z)-2-Chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate
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Record name 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate
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Record name (Z)-N-(2-chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)
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Record name 2-CHLORO-1,3-BIS(DIMETHYLAMINO)TRIMETHINIUM HEXAFLUOROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IW Davies, JF Marcoux, J Wu, M Palucki… - The Journal of …, 2000 - ACS Publications
Substituted acetic acids or acetyl chlorides react with phosphorus oxychloride in DMF to yield the vinamidinium salts 3a−j in moderate to excellent recrystallized yields (28−90%). The …
Number of citations: 69 pubs.acs.org
IW Davies, JF Marcoux, J Taylor, Y Fan… - Organic …, 2003 - experts.illinois.edu
Preparation of 2-chloro-1,3 bis(dimethylamino) trimethinium hexafluorophosphate [[methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)]] …
Number of citations: 5 experts.illinois.edu
G Schäfer, M Ahmetovic, T Fleischer… - … Process Research & …, 2020 - ACS Publications
A robust and scalable route toward key heterocyclic building block 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride from cyclopropanated starting material 1-amino-1-…
Number of citations: 1 pubs.acs.org
E Szennyes, G Gyémánt, L Somsák, É Bokor - Molecules, 2020 - mdpi.com
Despite the substantial interest in C-glycosyl heterocycles as mimetics of biologically active native glycans, the appearance of C-glycopyranosyl derivatives of six-membered …
Number of citations: 5 www.mdpi.com
H Igawa, M Takahashi, M Shirasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
Melanin-concentrating hormone (MCH) is an attractive target for antiobesity agents, and numerous drug discovery programs are dedicated to finding small-molecule MCH receptor 1 (…
Number of citations: 10 www.sciencedirect.com
RP Frutos, X Wei, ND Patel, TG Tampone… - The Journal of …, 2013 - ACS Publications
A practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines is presented. The protocol proved to be general for the synthesis of a variety of pyrimidine-containing …
Number of citations: 30 pubs.acs.org

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